SM-164, chemically named SM-164, is a potent, non-peptide, cell-permeable, bivalent small molecule designed to mimic the activity of the Smac protein. [, ] It is classified as a Smac mimetic, belonging to a class of anticancer drugs under development. [, ] SM-164 plays a crucial role in scientific research, particularly in exploring novel cancer treatment strategies by targeting Inhibitor of Apoptosis Proteins (IAPs) within cells. [, , ]
SM-164 is a bivalent molecule, meaning it possesses two identical functional units linked together. [, ] This bivalent structure enables SM-164 to simultaneously target both the BIR2 and BIR3 domains of XIAP, a crucial protein regulating apoptosis. [, ] This dual-targeting capability contributes to SM-164's significantly higher potency compared to monovalent Smac mimetics. [, ]
SM-164 primarily exerts its activity by mimicking the natural Smac protein, which antagonizes IAPs. [, , ] IAPs, particularly XIAP, cIAP1, and cIAP2, are key regulators of apoptosis (programmed cell death) and are often overexpressed in cancer cells, contributing to tumor growth and resistance to therapies. [, , , , , , ]
SM-164 binds with high affinity to XIAP's BIR2 and BIR3 domains, preventing XIAP from inhibiting caspases-3, -7, and -9, essential enzymes for executing apoptosis. [, , ] This binding results in the release of active caspases, thereby promoting apoptosis in cancer cells. [, , , , , , , ]
Furthermore, SM-164 induces rapid degradation of cIAP1, another crucial IAP. [, ] While this degradation alone might not be sufficient for robust apoptosis, it can sensitize cancer cells to TNFα-dependent apoptosis, contributing to SM-164's anticancer effects. [, ]
Synergistic Effects: Studies demonstrate that SM-164 significantly enhances the antitumor activity of other anticancer agents, such as TRAIL, adriamycin, and doxorubicin. [, , , , , , ] This synergistic effect is observed in various cancer cell lines, including breast, prostate, colon, osteosarcoma, and hepatocellular carcinoma, making it a promising candidate for combination therapies. [, , , , , , , ]
Overcoming Resistance: SM-164 exhibits efficacy in sensitizing cancer cells resistant to treatments like TRAIL, potentially overcoming a significant hurdle in cancer therapy. [, , , , , ]
In Vivo Activity: Studies using xenograft models demonstrate SM-164's ability to induce tumor regression in vivo, especially in combination with other agents like TRAIL or Lexatumumab. [, , ] This in vivo activity highlights its potential for clinical translation. [, , ]
Specific Targeting: SM-164 demonstrates a certain degree of selectivity towards cancer cells, exhibiting minimal toxicity to normal cells at therapeutically relevant concentrations. [, ] This selective targeting is crucial for minimizing potential side effects during treatment.
b) Immunology Research: While primarily studied in the context of cancer, research suggests a potential role for SM-164 in modulating immune responses. []
c) Infectious Disease Research: Research suggests a possible role for SM-164 in combating infections, particularly those involving intracellular pathogens. []
Clinical Trials: Given the promising preclinical results, initiating clinical trials to evaluate the safety and efficacy of SM-164 in humans is crucial. []
Combination Therapies: Further exploration of SM-164 in combination with other anticancer agents, especially those with complementary mechanisms of action, is needed to identify optimal synergistic combinations. [, , ]
Resistance Mechanisms: Investigating the mechanisms underlying resistance to SM-164 will be crucial for developing strategies to overcome potential acquired resistance in patients. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7